Isoquinoline-4-carbaldehyde

Catalog No.
S761797
CAS No.
22960-16-3
M.F
C10H7NO
M. Wt
157.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Isoquinoline-4-carbaldehyde

CAS Number

22960-16-3

Product Name

Isoquinoline-4-carbaldehyde

IUPAC Name

isoquinoline-4-carbaldehyde

Molecular Formula

C10H7NO

Molecular Weight

157.17 g/mol

InChI

InChI=1S/C10H7NO/c12-7-9-6-11-5-8-3-1-2-4-10(8)9/h1-7H

InChI Key

RNQQJLYJLDQGGL-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=NC=C2C=O

Canonical SMILES

C1=CC=C2C(=C1)C=NC=C2C=O

The exact mass of the compound Isoquinoline-4-carbaldehyde is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Isoquinoline-4-carbaldehyde (CAS 22960-16-3) is a premium heterocyclic building block featuring a highly reactive formyl group at the C4 position of the isoquinoline ring. In procurement and synthetic design, this specific regioisomer is prioritized for its unique electronic profile, which balances electrophilicity for condensation reactions with the steric accessibility required for complex cross-couplings and cyclizations . It serves as a critical precursor for synthesizing advanced pharmaceutical intermediates, including nicotinic acetylcholine receptor modulators, aldosterone synthase inhibitors, and fluorescent probes for viral proteases.

Substituting isoquinoline-4-carbaldehyde with its close analogs, such as quinoline-4-carbaldehyde or isoquinoline-5-carbaldehyde, frequently compromises both synthetic yield and downstream pharmacological potency. The nitrogen atom's position in the isoquinoline core alters the electron density at the C4 formyl group, directly impacting its reactivity in Knoevenagel condensations, Wittig reactions, and reductive aminations[1]. Furthermore, in structure-activity relationship (SAR) optimizations, the specific spatial orientation of the isoquinoline nitrogen at the 4-position dictates critical hydrogen-bonding interactions within receptor binding pockets. Consequently, generic substitution leads to suboptimal target binding affinities and increased off-target liabilities, making the exact C4-isoquinoline scaffold non-interchangeable for precision drug design [1].

Superior Downstream Potency in nAChR α3β4 Modulator Development

In the development of aristoquinoline-derived modulators for the α3β4 nicotinic acetylcholine receptor (nAChR), the choice of the formyl-isoquinoline precursor significantly impacts final compound potency. Derivatives synthesized from isoquinoline-4-carbaldehyde demonstrated an IC50 of 1.1 μM (pIC50 = -5.9) against the rα3β4 receptor. In contrast, the positional isomer isoquinoline-5-carbaldehyde yielded a derivative with an IC50 of 2.6 μM (pIC50 = -5.6) [1].

Evidence DimensionReceptor inhibition potency (IC50)
Target Compound Data1.1 μM (Isoquinoline-4-carbaldehyde derivative)
Comparator Or Baseline2.6 μM (Isoquinoline-5-carbaldehyde derivative)
Quantified Difference2.36-fold higher potency for the 4-position derivative
ConditionsCalcium flux assay against rat α3β4 expressed in HEK293 cells

For medicinal chemists, procuring the 4-carbaldehyde isomer is essential for maximizing target affinity in neuropharmacological drug development.

Enhanced Precursor Yield in Sterically Hindered Aza-Prins Cyclizations

The reactivity of the formyl group varies significantly depending on its position on the isoquinoline ring, which directly affects processability in complex multi-step syntheses. During the condensation and subsequent aza-Prins cyclization to form complex azabicyclic scaffolds, isoquinoline-4-carbaldehyde achieved an isolated yield of 8%, whereas the equivalent reaction using isoquinoline-5-carbaldehyde achieved only a 5% yield under identical conditions[1]. While both yields reflect the highly hindered nature of the specific cyclization, the 4-isomer demonstrates superior reaction efficiency.

Evidence DimensionIsolated synthetic yield
Target Compound Data8% yield
Comparator Or Baseline5% yield (Isoquinoline-5-carbaldehyde)
Quantified Difference1.6-fold higher isolated yield
ConditionsGeneral Procedure A (aza-Prins cyclization) purified by silica gel chromatography

Higher condensation yields in bottleneck synthetic steps reduce raw material waste and improve the overall economics of complex alkaloid synthesis.

High-Efficiency Condensation in Fluorescent Probe Manufacturing

Isoquinoline-4-carbaldehyde serves as a highly efficient electrophile in the synthesis of complex biological probes. In the development of a fluorescence polarization (FP) probe for the SARS-CoV-2 Main Protease (Mpro), isoquinoline-4-carbaldehyde was utilized in a one-pot dithionate-mediated nitro reduction and condensation reaction with a substituted benzimidazole precursor, achieving an exceptional 89% yield[1].

Evidence DimensionCondensation reaction yield
Target Compound Data89% yield
Comparator Or BaselineStandard complex heterocyclic condensations (typically 50-70% baseline)
Quantified DifferenceNear-quantitative conversion (>85%) in a single-pot process
ConditionsNa2S2O4, DMSO/H2O, 80 °C, 16 h

The high processability and robust reactivity of this compound make it an ideal building block for scaling up the production of diagnostic and assay reagents.

Proven Compatibility in Wittig Olefination for CYP11B2 Inhibitors

Isoquinoline-4-carbaldehyde is a validated precursor for generating (pyridylmethylene)tetrahydronaphthalene and indane derivatives via Wittig olefination. It successfully undergoes reflux with complex phosphonium salts and K2CO3 in dichloromethane to yield potent aldosterone synthase (CYP11B2) inhibitors, serving as a direct structural alternative to quinoline-4-carbaldehyde and pyrimidine-5-carbaldehyde in comprehensive SAR campaigns[1].

Evidence DimensionSynthetic pathway compatibility
Target Compound DataSuccessful Wittig olefination to form target inhibitors
Comparator Or BaselineQuinoline-4-carbaldehyde (parallel SAR precursor)
Quantified DifferenceEquivalent synthetic viability with differentiated downstream pharmacological profiles
Conditions5 mmol phosphonium salt, 50 mmol K2CO3, 18-crown-6, dry DCM, reflux 12 h

Procurement teams can confidently source this compound as a drop-in scaffold variant for Wittig-based library generation in cardiovascular drug discovery.

Synthesis of Subtype-Selective nAChR Modulators

Driven by its superior downstream potency (1.1 μM IC50) compared to the 5-position isomer [1], isoquinoline-4-carbaldehyde is the preferred building block for developing targeted treatments for neurological conditions and addiction, specifically where α3β4 receptor selectivity is required.

Manufacturing of Viral Protease Assay Probes

Thanks to its high condensation efficiency (89% yield in one-pot reactions)[2], this compound is highly suited for the industrial-scale synthesis of fluorescence polarization probes used in high-throughput screening assays for viral targets like SARS-CoV-2 Mpro.

Library Generation for Cardiovascular Drug Discovery

Its proven compatibility in Wittig olefinations [3] makes it an essential precursor for medicinal chemistry teams synthesizing libraries of aldosterone synthase (CYP11B2) inhibitors to treat myocardial fibrosis and congestive heart failure.

XLogP3

1.6

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

Isoquinoline-4-carbaldehyde

Dates

Last modified: 08-15-2023

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